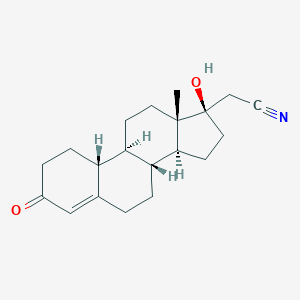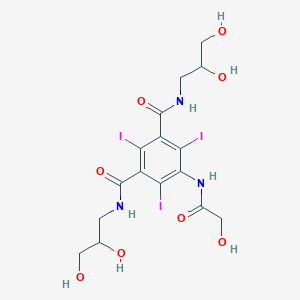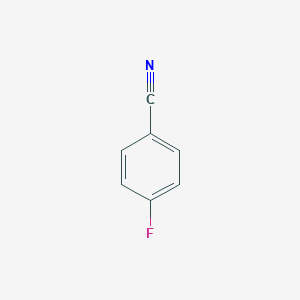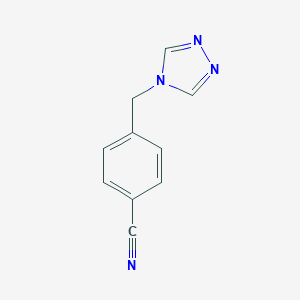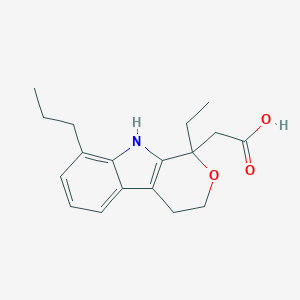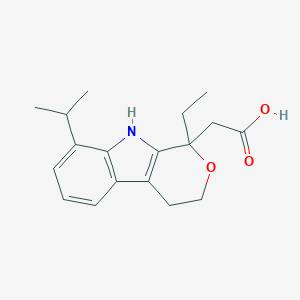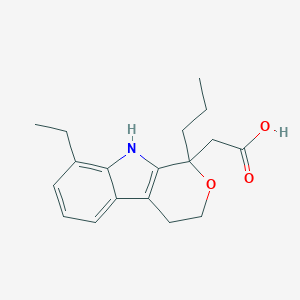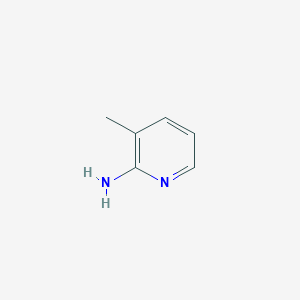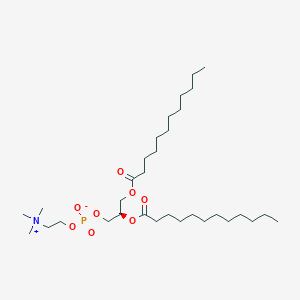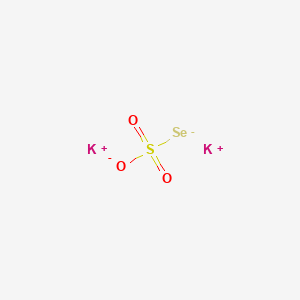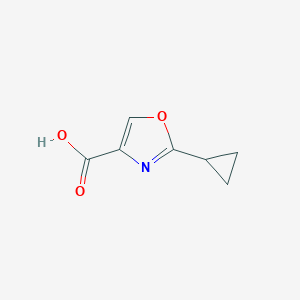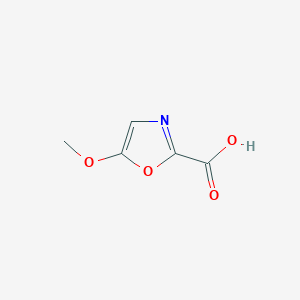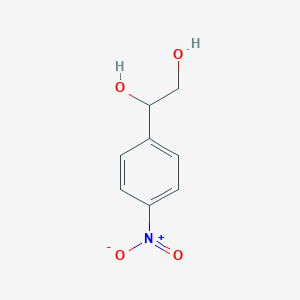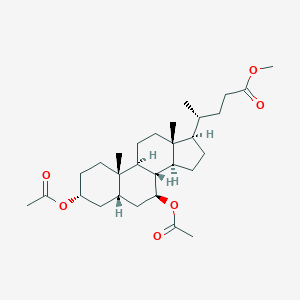
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is a derivative of ursodeoxycholic acid, a bile acid that is naturally found in the bile of mammals. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by the presence of acetyl groups at the 3alpha and 7beta positions and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester typically involves the acetylation of ursodeoxycholic acid followed by esterification. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature for several hours. The esterification step involves the reaction of the acetylated product with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its role in the treatment of liver diseases, gallstones, and other gastrointestinal disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester involves its interaction with bile acids and their receptors. It is believed to exert its effects by modulating the composition of bile, reducing the toxicity of bile acids, and promoting the dissolution of cholesterol gallstones. The compound may also have anti-inflammatory and cytoprotective effects, which contribute to its therapeutic potential.
相似化合物的比较
Similar Compounds
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases and gallstones.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic applications.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility and efficacy.
Uniqueness
3alpha,7beta-Di-O-acetyl Ursodeoxycholic Acid Methyl Ester is unique due to the presence of acetyl groups and a methyl ester, which may enhance its stability, bioavailability, and therapeutic efficacy compared to its parent compound and other similar bile acids.
属性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVKSAMEUAGEN-OSBYRPBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
